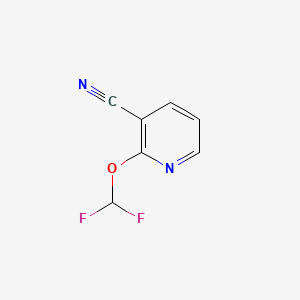

2-(Difluoromethoxy)nicotinonitrile

Descripción

Significance of Organofluorine Compounds in Advanced Chemical Research

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, are integral to contemporary chemical research and development. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the C-F bond, impart remarkable characteristics to parent molecules. researchgate.net These include enhanced metabolic stability, increased bioavailability, and altered lipophilicity, all of which are highly desirable traits in the design of new agrochemicals and pharmaceuticals. beilstein-journals.orggoogleapis.com Consequently, an estimated 20% of all pharmaceuticals and over half of all agrochemicals contain fluorine. researchgate.net

The Nicotinonitrile Scaffold as a Key Motif in Synthetic Chemistry

The nicotinonitrile, or 3-cyanopyridine, framework is a privileged scaffold in synthetic chemistry, recognized for its versatile reactivity and presence in a multitude of biologically active compounds. acs.orgnih.gov The electron-withdrawing nature of the nitrile group and the inherent reactivity of the pyridine (B92270) ring allow for a wide array of chemical transformations, making it a valuable starting material for the synthesis of more complex heterocyclic systems. rsc.org Several marketed drugs, including bosutinib, milrinone, and neratinib, feature the nicotinonitrile core, highlighting its importance in medicinal chemistry. epo.org

Overview of Difluoromethoxy-Substituted Heterocycles in Contemporary Chemical Synthesis

The difluoromethoxy (-OCF₂H) group has garnered considerable attention as a bioisostere of the methoxy (B1213986) and hydroxy groups. It offers a unique combination of steric and electronic properties, including the ability to act as a hydrogen bond donor and its resistance to metabolic oxidation. The introduction of the difluoromethoxy group onto heterocyclic rings can significantly modulate the physicochemical properties of the molecule. Recent advances in synthetic methodologies have made the incorporation of this group more accessible, leading to its increased use in the design of novel bioactive compounds. acs.orgnih.gov

Rationale for Dedicated Research on 2-(Difluoromethoxy)nicotinonitrile Systems

The convergence of the beneficial properties of the nicotinonitrile scaffold and the difluoromethoxy group provides a strong rationale for dedicated research into this compound. This compound represents a unique building block that combines the established biological relevance of nicotinonitriles with the advantageous physicochemical properties conferred by the difluoromethoxy substituent. The exploration of its synthesis and reactivity is crucial for unlocking its potential in the development of new chemical entities with tailored properties for various applications in medicinal and materials science. While specific research on this compound is still emerging, the synthesis of analogous compounds, such as 2-difluoromethoxy-substituted estratriene derivatives, has been successfully achieved, suggesting viable synthetic pathways.

Chemical and Physical Properties of this compound

While extensive experimental data for this compound is not yet widely published, its fundamental properties can be predicted and are available from chemical suppliers.

| Property | Value | Source |

| CAS Number | 1214388-53-0 | ChemScene |

| Molecular Formula | C₇H₄F₂N₂O | ChemScene |

| Molecular Weight | 170.12 g/mol | ChemScene |

| Predicted Boiling Point | 202.9 ± 40.0 °C | Guidechem |

| Predicted Density | 1.34 ± 0.1 g/cm³ | Guidechem |

| Predicted LogP | 1.55 | Guidechem |

Synthesis of this compound

A common route to introduce a difluoromethoxy group onto a pyridine ring involves the reaction of a corresponding hydroxypyridine with a difluoromethylating agent. For the synthesis of this compound, a potential precursor would be 2-hydroxynicotinonitrile (B16790).

A general method for the difluoromethylation of a hydroxy-substituted heterocycle involves the use of reagents like diethyl (bromodifluoromethyl)phosphonate in the presence of a base.

Proposed Synthetic Scheme:

Step 1: Synthesis of 2-Hydroxynicotinonitrile

2-Hydroxynicotinonitrile can be synthesized from 2-chloronicotinonitrile via nucleophilic substitution with a hydroxide (B78521) source.

Step 2: Difluoromethoxylation of 2-Hydroxynicotinonitrile

The resulting 2-hydroxynicotinonitrile can then be reacted with a difluoromethylating agent, such as chlorodifluoromethane (B1668795) (freon-22) or sodium chlorodifluoroacetate, under basic conditions to yield this compound.

Research and Applications

Given the novelty of this compound, its direct applications in published research are currently limited. However, based on the well-documented activities of related compounds, its potential is significant.

The nicotinonitrile moiety is a key component in numerous compounds with a wide range of biological activities, including as inhibitors of various kinases and as central nervous system agents. The introduction of the difluoromethoxy group is known to enhance metabolic stability and cell membrane permeability. Therefore, this compound is a highly attractive building block for the synthesis of novel drug candidates with potentially improved pharmacokinetic profiles.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(difluoromethoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2O/c8-7(9)12-6-5(4-10)2-1-3-11-6/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXJWFNKTDWPKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673299 | |

| Record name | 2-(Difluoromethoxy)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214388-53-0 | |

| Record name | 2-(Difluoromethoxy)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Synthetic Transformations

Elucidation of Reaction Mechanisms for Difluoromethoxy-Group Formation

The introduction of the difluoromethoxy (-OCF₂H) group onto the nicotinonitrile scaffold is not a trivial transformation and typically proceeds through the generation of a highly reactive intermediate, difluorocarbene (:CF₂). orgsyn.orgcas.cnsci-hub.se The most common and mechanistically studied methods involve the reaction of a precursor, such as 2-hydroxynicotinonitrile (B16790), with a difluorocarbene source.

One prevalent mechanism involves the thermal decarboxylation of halodifluoroacetate salts, like sodium chlorodifluoroacetate (ClCF₂CO₂Na). orgsyn.orgorgsyn.org In this process, the salt, upon heating, eliminates carbon dioxide and a chloride ion to generate the electrophilic difluorocarbene. orgsyn.org The nucleophilic oxygen of the 2-hydroxynicotinonitrile (or its corresponding phenolate (B1203915) anion generated under basic conditions) then attacks the electron-deficient carbon of the difluorocarbene. orgsyn.orgorgsyn.org A subsequent protonation step yields the final 2-(difluoromethoxy)nicotinonitrile product. orgsyn.orgorgsyn.org

Another well-established route to difluorocarbene is from difluoromethyltriflate (HCF₂OTf), a non-ozone-depleting liquid reagent. nih.gov Mechanistic studies indicate that this reaction also proceeds through the initial formation of difluorocarbene, followed by the nucleophilic addition of the phenolate. nih.gov

More contemporary methods utilize photoredox catalysis to generate difluoromethoxy radicals (•OCF₂H). chemistryviews.orgresearchgate.net In a typical photocatalytic cycle, a photosensitizer, upon irradiation with visible light, becomes excited. chemistryviews.orgnih.gov This excited species can then engage with a redox-active difluoromethoxylating reagent, leading to the formation of the •OCF₂H radical. chemistryviews.orgresearchgate.net This radical can then add to the aromatic ring of the nicotinonitrile. Subsequent oxidation and deprotonation steps lead to the desired product. nih.gov While this radical pathway is prominent for C-H functionalization, the formation of this compound from 2-hydroxynicotinonitrile predominantly follows the difluorocarbene insertion pathway.

The table below summarizes common precursors for generating difluorocarbene.

| Precursor Reagent | Activation Method | Proposed Intermediate | Reference |

| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Thermal Decarboxylation | Difluorocarbene (:CF₂) | orgsyn.orgorgsyn.org |

| Difluoromethyltriflate (HCF₂OTf) | Base | Difluorocarbene (:CF₂) | nih.gov |

| Fluoroform (CHF₃) | Base (e.g., KOH) | Difluorocarbene (:CF₂) | acs.org |

| (Bromodifluoromethyl)phosphonates | Basic Hydrolysis | Difluorocarbene (:CF₂) | thieme-connect.com |

| S-(Difluoromethyl)sulfonium salts | Base | Difluorocarbene (:CF₂) | sci-hub.se |

| Difluoromethylene phosphobetaine | Thermal | Difluorocarbene (:CF₂) | chemrevlett.com |

Understanding Regioselectivity and Stereoselectivity in Nicotinonitrile Synthesis

Regioselectivity: The regioselectivity of the difluoromethoxylation, specifically the preferential formation of the 2-substituted product, is dictated by the inherent electronic properties of the nicotinonitrile ring system. nih.govscispace.com The pyridine (B92270) nitrogen is electron-withdrawing, and the cyano group at the 3-position is also a strong electron-withdrawing group. nih.govmdpi.com

In the common synthesis starting from 2-hydroxynicotinonitrile, the regioselectivity is predetermined by the position of the hydroxyl group. However, in a hypothetical direct C-H difluoromethoxylation of nicotinonitrile, the electronic landscape of the ring would be paramount. The C-2 and C-6 positions of the pyridine ring are electron-deficient due to the inductive effect of the ring nitrogen. scispace.comjssnu.edu.cn Conversely, the C-4 position is also activated. The presence of the electron-withdrawing cyano group at C-3 further deactivates the adjacent C-2 and C-4 positions towards electrophilic attack but can influence radical or nucleophilic additions. nih.gov For radical additions, such as with the •OCF₂H radical, the situation is complex, and mixtures of regioisomers are often obtained with substituted arenes. chemistryviews.org In palladium-catalyzed C-H arylations of pyridines with electron-withdrawing groups, functionalization often occurs at the C-4 position, influenced by factors like the acidity of the C-H bond and repulsion between the nitrogen lone pair and the palladium catalyst at the C-2/C-6 positions. nih.govscispace.com

Stereoselectivity: Since this compound is an achiral molecule, stereoselectivity is not a factor in its direct synthesis. However, the principles of stereoselectivity become relevant when considering reactions of substituted pyridines or when employing chiral reagents. acs.orgsigmaaldrich.comacs.org For instance, the addition of Grignard reagents to substituted pyridine-N-oxides can proceed with high diastereoselectivity to form substituted piperidines. acs.org Similarly, ring-expansion reactions of cyclopropanated heterocycles can yield highly functionalized tetrahydropyridines in a stereoselective manner. acs.org While not directly applicable to the synthesis of the title compound itself, these studies underscore the stereochemical considerations necessary when working with related pyridine derivatives.

Characterization of Key Intermediates (e.g., Difluorocarbenes, Radical Cations, Enaminones)

The direct observation and characterization of transient intermediates are fundamental to confirming reaction mechanisms.

Difluorocarbenes (:CF₂): As a highly reactive species, difluorocarbene is typically not isolated but is inferred from the reaction products and trapping experiments. orgsyn.orgcas.cn It is a singlet carbene, a state stabilized by the interplay between the inductive electron-withdrawing effect of the fluorine atoms and π-donation from the fluorine lone pairs into the vacant p-orbital of the carbene carbon. acs.orgwikipedia.org This duality of effects makes it a moderately electrophilic species. cas.cn Spectroscopic observation of metal-difluorocarbene complexes has been achieved, for instance, through low-temperature ¹⁹F NMR spectroscopy, providing tangible evidence for their existence as intermediates in certain metal-catalyzed reactions. acs.orgresearchgate.net However, for the direct O-difluoromethylation of 2-hydroxynicotinonitrile, its existence is primarily supported by the fact that various chemically distinct precursors, all known to generate :CF₂, yield the same product. cas.cnrsc.org

Radical Cations: In photocatalytic pathways, the formation of radical cations from the aromatic substrate is a key mechanistic step. nih.govacs.org An arene radical cation is formed by a single-electron transfer (SET) from the electron-rich arene to an excited photoredox catalyst. nih.gov These intermediates are highly reactive towards nucleophiles. nih.govacs.org Their presence is often confirmed through mechanistic probes, including cyclic voltammetry and fluorescence quenching studies, as well as the spectroscopic detection of spin-trapped radical adducts. researchgate.net In the context of difluoromethoxylation, the key radical is often the difluoromethoxy radical (•OCF₂H) generated from a specialized reagent, which then adds to the arene. chemistryviews.orgbham.ac.uk The resulting cyclohexadienyl radical is then oxidized, a process that can involve a radical cation intermediate of the product before deprotonation. nih.gov

Enaminones: Enaminones are versatile intermediates in the synthesis of various heterocyclic compounds, including the nicotinonitrile core itself. nih.gov The synthesis of a substituted pyridine ring can be achieved through a cascade reaction involving the electrocyclization of a 3-azatriene intermediate. nih.govorganic-chemistry.org These azatrienes can be formed from the condensation of enaminones or related precursors. While not directly involved in the difluoromethoxylation step, the synthesis of the parent nicotinonitrile ring can mechanistically rely on the formation and subsequent cyclization of enaminone-type structures.

Kinetic Studies of Reaction Pathways

Detailed kinetic studies on the synthesis of this compound are not extensively reported in the literature. However, kinetic investigations into related difluorocarbene and difluoromethylation reactions provide valuable mechanistic insights.

For instance, in palladium-catalyzed couplings involving difluorocarbene, kinetic studies have been instrumental in identifying the rate-determining step. In one study on the coupling of terminal alkynes with a difluorocarbene precursor, a zero-order dependence on the alkyne concentration and a first-order dependence on the palladium catalyst and a proton source (hydroquinone) were observed. chinesechemsoc.org This indicated that the protonation of a palladium-difluorocarbene complex ([Pd⁰]=CF₂) was the turnover-limiting step, rather than the reaction involving the alkyne itself. chinesechemsoc.org

In another Pd-catalyzed reaction forming gem-difluoroalkenes, kinetic data suggested that the β-hydride elimination from a difluoroalkylpalladium intermediate was the rate-determining step. chinesechemsoc.org

For reactions involving the generation of difluorocarbene from precursors like fluoroform, the reaction is often faster with electron-rich phenols, although phenols with electron-withdrawing groups can also be effective. acs.orgcas.cn The rate of difluorocarbene formation can be the limiting factor. Computational studies on the reaction of difluorocarbene with norbornadiene showed that the process is stepwise, proceeding through a biradical intermediate, and that transition state theory can sometimes fail to predict the correct product ratios, highlighting the importance of dynamic effects.

Chemical Reactivity and Derivatization of 2 Difluoromethoxy Nicotinonitrile Scaffolds

Reactivity of the Nitrile Functional Group

The nitrile group (-C≡N) in 2-(difluoromethoxy)nicotinonitrile is a versatile functional handle that can undergo a variety of chemical transformations. The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org

Hydrolysis:

Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. libretexts.orglibretexts.orglumenlearning.com Acid-catalyzed hydrolysis involves initial protonation of the nitrogen atom, which increases the electrophilicity of the carbon, facilitating the attack of water. lumenlearning.com Base-catalyzed hydrolysis proceeds through the direct attack of a hydroxide (B78521) ion on the nitrile carbon. The reaction typically proceeds via an amide intermediate, which can be isolated under controlled conditions. libretexts.orglumenlearning.comoatext.com

Reduction:

The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using various reducing agents. youtube.comstudymind.co.uk Common methods include catalytic hydrogenation using catalysts like Raney nickel, palladium, or platinum, often under elevated temperature and pressure. studymind.co.uklibretexts.orgwikipedia.orgyoutube.com Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed to achieve this transformation, typically in an ethereal solvent followed by an aqueous workup. libretexts.orglibretexts.orgyoutube.comlibretexts.orgwikipedia.org The reduction proceeds through the formation of an intermediate imine, which is further reduced to the amine. wikipedia.org

Conversion to Other Functional Groups:

The nitrile group can also be converted to other functional groups. For instance, reaction with Grignard reagents followed by hydrolysis yields a ketone. libretexts.orglibretexts.org This reaction proceeds via the formation of an intermediate imine anion. libretexts.org

Table 1: Reactivity of the Nitrile Functional Group

| Reaction | Reagents | Product |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid or Amide |

| Reduction | H₂/Catalyst (Ni, Pd, Pt) or LiAlH₄ | Primary amine |

| Reaction with Grignard Reagent | 1. RMgX 2. H₃O⁺ | Ketone |

Transformations Involving the Difluoromethoxy Moiety

The difluoromethoxy group (-OCF₂H) significantly influences the chemical properties of the nicotinonitrile ring. The strong electron-withdrawing nature of the two fluorine atoms can affect the reactivity of adjacent functional groups. For instance, the presence of a 2-OCF₂H group can render a neighboring 3-sulfamoyloxy group on an aromatic ring significantly more susceptible to hydrolysis. nih.gov This increased lability is attributed to the inductive effects of the difluoromethoxy group. nih.gov

While the difluoromethoxy group itself is generally stable, its presence can direct or influence the outcome of reactions on the heterocyclic ring. The development of methods for the direct introduction of the difluoromethoxy group, such as visible light photoredox catalysis, has expanded the accessibility of molecules containing this moiety. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Nicotinonitrile Ring

The pyridine (B92270) ring in this compound is an electron-deficient system, which influences its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution:

Generally, the electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution (EAS) challenging compared to benzene. uomustansiriyah.edu.iqdalalinstitute.com However, when such reactions do occur, they are typically directed to specific positions on the ring. uomustansiriyah.edu.iq The presence of substituents on the ring further dictates the position of electrophilic attack. dalalinstitute.com For instance, the nitration of quinoline, a related benzopyridine, yields a mixture of 5- and 8-nitroquinolines. uomustansiriyah.edu.iq

Nucleophilic Aromatic Substitution:

Conversely, the electron-deficient character of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNA), especially when activated by electron-withdrawing groups. libretexts.org The difluoromethoxy group, being electron-withdrawing, is expected to activate the nicotinonitrile ring towards nucleophilic attack. Nucleophilic aromatic substitution reactions proceed via a two-step mechanism involving the formation of a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Cycloaddition and Ring-Closure Reactions for Fused Heterocyclic Systems

This compound can serve as a building block for the synthesis of more complex fused heterocyclic systems through cycloaddition and ring-closure reactions.

Cycloaddition Reactions:

The nitrile group can participate in cycloaddition reactions. For example, [2+2+2] cycloadditions, often catalyzed by transition metals, can be used to construct carbo- and heterocyclic rings. rsc.org Nitriles can be one of the components in these reactions, leading to the formation of substituted pyridines. rsc.org Other types of cycloadditions, such as [4+2] Diels-Alder reactions and [2+2] cycloadditions, are fundamental for the synthesis of six- and four-membered rings, respectively. libretexts.orglibretexts.org The specific conditions and reactants determine the nature of the resulting fused system.

Ring-Closure Reactions:

Intramolecular cyclization reactions of appropriately substituted nicotinonitrile derivatives can lead to the formation of fused ring systems. For example, the reduction of a nitro group on a side chain attached to a heterocyclic ring can initiate intramolecular cyclization to form indole (B1671886) derivatives. researchgate.net Similarly, reactions involving the nitrile group can lead to ring closure, as seen in the synthesis of functionalized nicotinonitriles through an ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism. researchgate.net These strategies are valuable for accessing diverse polyannulated heterocyclic systems. acs.org

Palladium-Catalyzed Cross-Coupling Reactions and Other Transition-Metal Mediated Processes

Transition-metal-catalyzed reactions, particularly those involving palladium, are powerful tools for the functionalization of heterocyclic compounds like this compound. researchgate.netnih.gov

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Sonogashira reactions, are widely used for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnobelprize.org These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent in the presence of a palladium catalyst. nobelprize.org The nicotinonitrile scaffold can be functionalized by introducing a leaving group (e.g., a halogen) onto the ring, which can then participate in these coupling reactions to introduce a wide variety of substituents. mdpi.com The choice of ligands and reaction conditions is crucial for controlling the efficiency and selectivity of these processes. rsc.org

Other Transition-Metal Mediated Processes:

Besides palladium, other transition metals can mediate various transformations. For instance, copper-catalyzed reactions are used for fluorination and fluoroalkylation. escholarship.org Transition metals can also catalyze the reaction of nitriles with azides to form tetrazoles. sioc-journal.cn These metal-mediated processes offer a broad scope for the derivatization of the this compound core. nih.gov

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Bond Formed |

| Suzuki Reaction | Organoboron compound + Organohalide | C-C |

| Negishi Reaction | Organozinc compound + Organohalide | C-C |

| Sonogashira Reaction | Terminal alkyne + Organohalide | C-C (sp²-sp) |

Selective Functionalization and Derivatization Strategies

The selective functionalization of the this compound scaffold is key to synthesizing specific target molecules. This can be achieved by exploiting the differential reactivity of the various functional groups and positions on the ring.

For instance, the nitrile group can be selectively transformed while leaving the difluoromethoxy group and the aromatic ring intact, or vice versa. escholarship.org The regioselectivity of substitution reactions on the nicotinonitrile ring can be controlled by the directing effects of the existing substituents and by the choice of reaction conditions. For example, the introduction of a chloro group can be achieved by reacting the corresponding pyridinone derivative with phosphorus oxychloride. chem-soc.si

Late-stage functionalization strategies, often employing transition-metal catalysis, allow for the introduction of functional groups at a late stage in a synthetic sequence, providing access to a wide range of analogs for structure-activity relationship studies. escholarship.org

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR

A ¹H NMR spectrum of 2-(Difluoromethoxy)nicotinonitrile would provide information on the number of different types of protons, their electronic environment, and their connectivity. It is expected to show distinct signals for the three protons on the pyridine (B92270) ring and a characteristic signal for the single proton of the difluoromethoxy group. The chemical shift of the -OCHF₂ proton would likely appear as a triplet due to coupling with the two fluorine atoms. The pyridine protons would exhibit chemical shifts and coupling patterns typical of a 2,3-disubstituted pyridine system.

Carbon-13 (¹³C) NMR

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. For this compound, seven distinct signals would be anticipated: five for the pyridine ring carbons, one for the nitrile carbon, and one for the difluoromethoxy carbon. The carbon of the -OCHF₂ group would appear as a triplet due to one-bond coupling with the two fluorine atoms. The nitrile carbon would likely appear in the range of 115-120 ppm.

Fluorine-19 (¹⁹F) NMR

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would be expected to show a single signal for the two equivalent fluorine atoms of the difluoromethoxy group. This signal would be split into a doublet due to coupling with the single proton of the same group.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR techniques are powerful tools for unambiguously assigning NMR signals and elucidating complex structures.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons over two or three bonds, which is crucial for confirming the placement of the difluoromethoxy and nitrile groups on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would show through-space correlations between protons, helping to confirm the spatial arrangement of the substituents on the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

HRMS is used to determine the precise molecular weight of a compound, allowing for the calculation of its elemental formula. For this compound (C₇H₄F₂N₂O), the exact mass would be a key confirmatory data point. Analysis of the fragmentation pattern, which results from the breakdown of the molecular ion in the mass spectrometer, would provide further structural evidence. Expected fragmentation might include the loss of the difluoromethoxy group or the nitrile group.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C≡N (nitrile) stretching: A sharp, medium-intensity band typically around 2220-2240 cm⁻¹.

C-O-C (ether) stretching: Strong bands in the region of 1000-1300 cm⁻¹.

C-F stretching: Strong absorptions typically found in the 1000-1400 cm⁻¹ range.

Aromatic C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

Aromatic C-H stretching: Signals above 3000 cm⁻¹.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic structure of crystalline solids. anton-paar.com This powerful analytical technique works by directing X-rays at a single, high-quality crystal of the substance. As the X-rays pass through the ordered atomic lattice, they are diffracted, creating a unique pattern. anton-paar.com Analysis of this diffraction pattern allows for the precise calculation of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within the crystal lattice.

For this compound, obtaining a single crystal suitable for analysis would be the first critical step. The resulting crystallographic data would provide definitive proof of its molecular structure, confirming the connectivity of the pyridine ring, the nitrile group, and the difluoromethoxy substituent. Furthermore, it would reveal the precise spatial orientation of the difluoromethoxy group relative to the aromatic ring, which is crucial for understanding intermolecular interactions in the solid state. While specific crystallographic data for this compound is not publicly available, the table below illustrates the type of information that would be obtained from such an analysis. The absolute stereochemistry of a related compound has been determined using this method. epo.org

Table 1: Illustrative Crystallographic Data for this compound This table presents hypothetical data based on the expected outputs of an X-ray crystallography experiment for illustrative purposes.

| Parameter | Description | Illustrative Value |

| Crystal System | The symmetry system to which the crystal lattice belongs (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 7.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95° |

| C-O Bond Length | The distance between the carbon atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group. | ~1.36 Å |

| C-F Bond Lengths | The distances between the carbon and fluorine atoms in the difluoromethoxy group. | ~1.35 Å |

| C≡N Bond Length | The distance between the carbon and nitrogen atoms of the nitrile group. | ~1.14 Å |

| Pyridine Ring Angles | The internal bond angles of the pyridine ring. | ~120° |

| Molecular Packing | Describes how individual molecules are arranged in the crystal, including any intermolecular hydrogen bonds or π-stacking. | Stacked in layers |

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC)

Chromatography is a fundamental analytical method used to separate, identify, and quantify the components of a mixture. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques used to assess its purity and separate it from starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. jneonatalsurg.com For this compound, reversed-phase HPLC is typically employed, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water.

The purity of this compound is often determined by HPLC with UV detection, as the aromatic ring and nitrile group are chromophores that absorb UV light. msesupplies.comepa.gov Commercial suppliers often specify a purity of ≥97.0% as determined by this method. msesupplies.com In research, HPLC is used to monitor reaction progress and to confirm the purity of synthesized compounds, where retention time (rt) and peak area percentage are reported as key indicators. For instance, a closely related biaryl nicotinonitrile derivative was shown to have a purity of 95.8% with a retention time of 9.901 minutes under specific HPLC conditions. acs.org

Table 2: Typical HPLC Parameters for Purity Analysis of Nicotinonitrile Derivatives

| Parameter | Description | Typical Value/Condition |

| Column | The stationary phase used for separation. | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) nih.gov |

| Mobile Phase | The solvent system that carries the sample through the column. | Gradient of Acetonitrile and Water (often with 0.1% TFA) nih.gov |

| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 mL/min nih.gov |

| Detection | The method used to detect the compound as it elutes from the column. | UV Absorbance at a specific wavelength (e.g., 254 nm or 290 nm) nih.govscielo.br |

| Injection Volume | The amount of sample introduced into the system. | 10 µL nih.gov |

| Result | The output of the analysis, showing retention time and purity. | Purity ≥97.0% msesupplies.com |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposing. sigmaaldrich.com In GC, a gaseous mobile phase (an inert carrier gas like helium or nitrogen) carries the sample through a column containing a stationary phase. Separation occurs based on the compound's volatility and its interactions with the stationary phase.

For this compound, GC analysis would be suitable due to its expected volatility. It can be used to detect and quantify volatile impurities that may not be easily resolved by HPLC. The sample is injected into a heated port, vaporized, and swept onto the column. As the components separate, they are detected by a detector, commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), which provides both quantitative data and structural information. sigmaaldrich.com While specific GC methods for this compound are not detailed in the available literature, the general principles of GC are routinely applied for the quality control of similar small organic molecules. jfda-online.com The choice of column (e.g., a nonpolar or mid-polarity phase like a polysiloxane) and temperature programming would be optimized to achieve baseline separation of the target compound from any potential impurities.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, like molecules. youtube.comyoutube.com It allows for the calculation of various molecular properties, providing insights into the molecule's stability and reactivity. mdpi.comnih.gov

For 2-(difluoromethoxy)nicotinonitrile, DFT calculations are employed to determine its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. mdpi.com

DFT can also be used to generate molecular electrostatic potential (MESP) maps. mdpi.comnih.gov These maps visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com This information is invaluable for predicting how the molecule will interact with other chemical species.

Furthermore, DFT is utilized to predict various reactivity descriptors, including chemical potential, hardness, and electrophilicity. mdpi.com These descriptors provide a quantitative measure of the molecule's reactivity, aiding in the understanding of its chemical behavior in different environments. mdpi.com

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | Value | Indicates the ability to donate an electron. |

| LUMO Energy | Value | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Value | Relates to chemical reactivity and stability. nih.gov |

| Chemical Potential | Value | Measures the escaping tendency of an electron from a stable system. |

| Chemical Hardness | Value | Measures the resistance to change in electron distribution. |

| Electrophilicity Index | Value | Quantifies the ability of a molecule to accept electrons. |

| Note: Specific values are dependent on the level of theory and basis set used in the calculation. |

Molecular Dynamics Simulations to Investigate Conformational Behavior

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By simulating the interactions between atoms, MD provides detailed information about the conformational flexibility and dynamics of a molecule. nih.govnih.gov

In the context of this compound, MD simulations can reveal the preferred three-dimensional arrangements (conformations) of the molecule and the energy barriers between them. This is particularly important for understanding how the molecule's shape can influence its biological activity and physical properties. The difluoromethoxy group, in particular, can exhibit significant flexibility, and MD simulations can map out its rotational landscape. nih.gov

These simulations can track the trajectory of each atom, allowing for the analysis of root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov This information is critical for understanding how the molecule might adapt its shape to fit into a binding site of a protein. biorxiv.org

In Silico Molecular Docking and Ligand-Protein Interaction Analysis (for hypothetical biological targets)

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used in drug discovery to screen for potential drug candidates by predicting how they might interact with a specific protein target. nih.govresearchgate.net

For this compound, molecular docking studies can be performed against a variety of hypothetical biological targets to explore its potential as a therapeutic agent. These studies can identify potential binding sites on proteins and predict the binding affinity, often expressed as a docking score or binding energy. nih.govresearchgate.net

Following docking, a detailed analysis of the ligand-protein interactions is conducted. This involves identifying the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. nih.govnih.gov Understanding these interactions is crucial for optimizing the molecule's structure to improve its binding affinity and selectivity for a particular target. openreview.netnih.gov

Table 2: Hypothetical Molecular Docking Results for this compound

| Hypothetical Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Kinase A | Value | Amino Acid 1, Amino Acid 2 |

| Protease B | Value | Amino Acid 3, Amino Acid 4 |

| Receptor C | Value | Amino Acid 5, Amino Acid 6 |

| Note: These are hypothetical examples. Actual results would depend on the specific protein target studied. |

Quantum Chemical Characterization of Reaction Transition States and Intermediates

Quantum chemical methods, including DFT, can be used to investigate the mechanisms of chemical reactions by characterizing the transition states and intermediates involved. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate.

For reactions involving this compound, quantum chemical calculations can elucidate the step-by-step pathway of a transformation. By locating the transition state structures and calculating their energies, researchers can determine the activation energy of the reaction. This information is vital for understanding reaction kinetics and for designing more efficient synthetic routes.

These calculations can also identify and characterize any intermediates that may be formed during the reaction. Understanding the stability and reactivity of these transient species provides a more complete picture of the reaction mechanism.

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

Computational chemistry plays a significant role in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. researchgate.netderpharmachemica.com

DFT calculations can be used to predict the vibrational frequencies of this compound, which correspond to the peaks observed in its infrared (IR) and Raman spectra. researchgate.net By comparing the calculated spectrum with the experimental one, researchers can confirm the molecule's structure and assign the observed vibrational modes to specific atomic motions within the molecule. researchgate.net

Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which are observed in its ultraviolet-visible (UV-Vis) absorption spectrum. derpharmachemica.com The calculated absorption wavelengths and oscillator strengths can be compared with experimental measurements to further validate the computational model and provide a deeper understanding of the molecule's electronic properties. derpharmachemica.com Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted and compared with experimental data. derpharmachemica.com

Table 3: Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Data | Experimental Data |

| IR Spectroscopy (cm⁻¹) | Frequencies and Intensities | Frequencies and Intensities |

| UV-Vis Spectroscopy (nm) | Absorption Maxima (λmax) | Absorption Maxima (λmax) |

| ¹H NMR (ppm) | Chemical Shifts | Chemical Shifts |

| ¹³C NMR (ppm) | Chemical Shifts | Chemical Shifts |

| Note: The level of agreement between predicted and experimental data depends on the accuracy of the computational method and the quality of the experimental measurements. |

2 Difluoromethoxy Nicotinonitrile As a Versatile Synthetic Intermediate

Building Block for Complex Fluorinated Heterocyclic Scaffolds and Frameworks

The presence of the difluoromethoxy group and the reactive nitrile functionality on the pyridine (B92270) ring makes 2-(Difluoromethoxy)nicotinonitrile an ideal precursor for the synthesis of a variety of complex fluorinated heterocyclic scaffolds. The electron-withdrawing nature of the difluoromethoxy group can influence the reactivity of the pyridine ring, while the nitrile group offers a versatile handle for a wide range of chemical transformations, including cyclization reactions.

A notable example of its application is in the synthesis of intricate tricyclic compounds. In a patented synthetic route, this compound is utilized as a key reactant in the construction of a complex heterocyclic system. The synthesis involves the reaction of this compound with a carboxylic acid derivative in the presence of a coupling agent like TCFH (N,N,N',N'-Tetramethyl-S-(1-oxido-2-pyridyl)thiouronium hexafluorophosphate) and a base such as N-methylimidazole (NMI). msesupplies.com This reaction facilitates the formation of a larger, fused heterocyclic framework, demonstrating the utility of this compound in building molecular complexity.

The general reaction scheme can be represented as follows:

A generalized reaction scheme illustrating the use of this compound in the synthesis of a tricyclic heterocyclic system. R represents a complex organic moiety.

This type of transformation highlights the importance of this compound in accessing novel, multi-ring systems that are often challenging to synthesize through other methods. The resulting complex fluorinated heterocycles are of significant interest due to their potential to exhibit unique biological activities and desirable physicochemical properties.

Precursor in the Rational Design and Synthesis of Advanced Medicinal Chemistry Leads

The difluoromethoxy group (OCF₂H) is a valuable substituent in medicinal chemistry, often considered a bioisostere of a methoxy (B1213986) or hydroxyl group. Its introduction can lead to improved metabolic stability, enhanced membrane permeability, and modulated pKa values, all of which are critical parameters in drug design. The nitrile group in this compound serves as a versatile anchor for introducing various pharmacophoric elements or for participating in cyclization reactions to form part of a larger, biologically active scaffold.

A significant application of this compound is in the development of inhibitors of key biological targets for the treatment of diseases such as cancer and autoimmune disorders. For instance, the previously mentioned patented synthesis of tricyclic compounds starting from this compound is aimed at producing MALT1 (Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1) inhibitors. msesupplies.com MALT1 is a key protein involved in signaling pathways that are often dysregulated in certain cancers and inflammatory conditions.

The ability to use this compound as a foundational piece in the construction of these complex inhibitors underscores its importance in the drug discovery process. It allows for the systematic exploration of chemical space around a core scaffold, enabling the fine-tuning of pharmacological activity and pharmacokinetic properties.

Future Research Directions and Challenges in Difluoromethoxylated Nicotinonitrile Chemistry

Development of Novel and Highly Selective Synthetic Routes

A primary challenge in the chemistry of 2-(difluoromethoxy)nicotinonitrile lies in the development of efficient and highly selective synthetic methodologies. Traditional methods for introducing the –OCF₂H group often require harsh conditions or multi-step sequences, starting with the corresponding phenol. nih.gov Future research will focus on direct C–H difluoromethoxylation and other innovative strategies to streamline the synthesis of these valuable compounds.

Key areas of development include:

Direct C–H Functionalization: Bypassing the need for pre-functionalized starting materials, direct C–H difluoromethoxylation of the pyridine (B92270) ring is a major goal. nih.gov While methods for direct C-H fluorination of pyridines are emerging, achieving high regioselectivity, especially at the C2-position of the nicotinonitrile core, remains a significant hurdle. researchgate.netresearchgate.net Research into directing groups and catalyst systems that can precisely target the desired position is critical.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. nih.govacs.org Future work will likely involve designing novel difluoromethoxylating reagents that can be activated by light to generate the •OCF₂H radical, which can then be trapped by the nicotinonitrile scaffold. nih.govrsc.orgrsc.org A challenge is controlling the regioselectivity of the radical addition to the electron-deficient pyridine ring.

Late-Stage Fluorination: The ability to introduce the difluoromethoxy group at a late stage in a synthetic sequence is highly desirable for creating molecular libraries for drug discovery. rsc.org This requires the development of robust and functional-group-tolerant reactions. Novel reagents and catalytic systems are needed to functionalize complex molecules containing the nicotinonitrile core without affecting other sensitive parts of the molecule. rsc.orgmdpi.com

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The electronic influence of the difluoromethoxy group on the nicotinonitrile scaffold is profound, yet its full impact on reactivity remains underexplored. The strong electron-withdrawing nature of the –OCF₂H group, combined with the cyano group and the pyridine nitrogen, creates a unique electronic environment that could be exploited for novel chemical transformations.

Future research should investigate:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring is further enhanced by the –OCF₂H group, potentially facilitating SNAr reactions at other positions on the ring. Exploring the displacement of other leaving groups on the ring by various nucleophiles could lead to a diverse range of substituted nicotinonitriles.

Transformations of the Cyano Group: The reactivity of the nitrile functionality in the presence of the C2-difluoromethoxy substituent warrants investigation. This includes hydrolysis, reduction to amines, or cycloaddition reactions to form other heterocyclic systems like tetrazoles. Understanding how the electronic environment affects these standard transformations is crucial.

Metal-Catalyzed Cross-Coupling: The difluoromethoxylated nicotinonitrile can serve as a building block in cross-coupling reactions. Investigating Suzuki, Buchwald-Hartwig, and other cross-coupling reactions at different positions (if halogenated) would enable the construction of more complex and elaborate molecular architectures. escholarship.org

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and development of new drugs and materials based on the this compound scaffold, high-throughput synthesis and optimization are essential. Integrating synthetic routes with modern technologies like continuous flow chemistry and automated synthesis is a key future direction. dundee.ac.uknih.gov

Continuous Flow Synthesis: Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the ability to telescope reaction steps without intermediate purification. mdpi.comscielo.brscielo.brbeilstein-journals.org Developing flow protocols for the synthesis of this compound could enable safer handling of potentially hazardous reagents and allow for rapid optimization of reaction conditions (temperature, pressure, residence time). beilstein-journals.org The synthesis of nicotinonitrile precursors has been investigated in flow systems, providing a foundation for this work. scielo.br

Automated Synthesis Platforms: Automated synthesizers, coupled with pre-packaged reagent cartridges, can dramatically increase the rate at which derivatives of this compound are produced. merckmillipore.com These platforms can perform reactions, work-up, and purification with minimal human intervention, facilitating the rapid generation of compound libraries for screening. nih.gov Automation is particularly well-suited for late-stage functionalization and radiolabeling studies, for instance in the production of PET radiotracers. nih.gov

| Technology | Advantages for Difluoromethoxylated Nicotinonitrile Synthesis | Key Challenges |

| Continuous Flow Chemistry | Enhanced safety, improved reaction control, scalability, potential for multi-step synthesis. mdpi.comscielo.br | Reactor compatibility with corrosive fluorinating agents, catalyst immobilization, handling of solid precipitates. |

| Automated Synthesis | High-throughput synthesis, rapid library generation, improved reproducibility. nih.govmerckmillipore.com | Development of robust reaction protocols, availability of diverse reagent cartridges, purification of complex mixtures. |

Design of Highly Efficient and Sustainable Catalytic Systems for Fluorination

The development of green and sustainable chemical processes is a paramount goal in modern chemistry. For the synthesis of difluoromethoxylated compounds, this translates to designing catalytic systems that are efficient, reusable, and operate under environmentally benign conditions. beilstein-journals.orgnottingham.ac.uk

Future research will focus on:

Heterogeneous Catalysts: Developing solid-supported catalysts for difluoromethoxylation would simplify product purification and allow for catalyst recycling, reducing waste and cost. beilstein-journals.org Materials like functionalized metal-organic frameworks (MOFs) or polymers could serve as scaffolds for anchoring catalytic species. nih.gov

Earth-Abundant Metal Catalysts: While precious metals like palladium and ruthenium are effective catalysts for many transformations, their cost and toxicity are concerns. nih.gov Research into catalysts based on earth-abundant and less toxic metals such as iron, copper, and nickel for C–O and C–F bond formations is a critical area of sustainable chemistry. mdpi.comescholarship.org

Biocatalysis: The use of enzymes for selective fluorination and functionalization represents an ultimate goal in green chemistry. While challenging, the discovery or engineering of enzymes capable of catalyzing the formation of the Ar–OCF₂H bond would be a revolutionary advancement.

Expansion of Multicomponent Reaction Strategies for Enhanced Molecular Complexity

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a complex product, are powerful tools for building molecular diversity efficiently and with high atom economy. rug.nlnih.gov Applying MCRs to the synthesis of scaffolds containing the this compound core is a promising strategy for accessing novel chemical space. taylorfrancis.com

Novel MCRs: Designing new MCRs that directly incorporate a difluoromethoxylated building block is a key objective. For example, a three-component reaction involving a difluoromethoxylated aldehyde or ketone, a source of ammonia, and a dicarbonyl compound could potentially construct the substituted pyridine ring in a single step. rsc.org

Post-MCR Modification: An alternative strategy involves using a known MCR to construct a modifiable scaffold, followed by the introduction of the difluoromethoxy group. The Ugi and Passerini reactions, for instance, create products with multiple points of diversity that could be further functionalized. rug.nlbeilstein-journals.org

Scaffold Diversity: MCRs can be used to synthesize a wide variety of heterocyclic systems. researchgate.net By incorporating a reactant bearing the this compound moiety into established MCRs like the Biginelli or Hantzsch reactions, a vast array of complex, fused, and polycyclic structures could be generated, significantly expanding the library of accessible drug-like molecules.

| MCR Strategy | Description | Potential Application for Difluoromethoxylated Nicotinonitriles |

| Gröbcke-Blackburn-Bienaymé | A three-component reaction of an aldehyde, an isocyanide, and an aminoazine. | Synthesis of fused imidazole-pyridine systems starting from a difluoromethoxylated aldehyde. |

| Hantzsch Pyridine Synthesis | A three-component reaction of an aldehyde, a β-ketoester, and ammonia. | One-pot synthesis of dihydropyridine (B1217469) derivatives that can be oxidized to the corresponding difluoromethoxylated nicotinonitrile analogues. |

| Ugi Reaction | A four-component reaction of a ketone/aldehyde, an amine, a carboxylic acid, and an isocyanide. rug.nlbeilstein-journals.org | Creating complex acyclic precursors that can undergo subsequent cyclization to form diverse heterocyclic systems bearing the –OCF₂H group. |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(Difluoromethoxy)nicotinonitrile with high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from nicotinonitrile derivatives. Key steps include halogenation and nucleophilic substitution with difluoromethoxy groups. For example:

- Step 1 : Introduce the difluoromethoxy group via nucleophilic displacement using sodium difluoromethoxide under anhydrous conditions.

- Step 2 : Optimize solvent choice (e.g., dimethyl sulfoxide or dichloromethane) and temperature (60–80°C) to enhance yield .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity .

Critical parameters include moisture control (to prevent hydrolysis of intermediates) and catalyst selection (e.g., potassium carbonate for deprotonation) .

Q. How can researchers characterize this compound using spectroscopic and analytical techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Identify protons and carbons adjacent to the difluoromethoxy group. The CF₂ group causes splitting patterns (e.g., quartets in ¹H NMR due to coupling with fluorine nuclei) .

- ¹⁹F NMR : Confirm the presence of the difluoromethoxy moiety (δ ≈ -80 to -85 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 223.05 for C₈H₅F₂N₂O) .

- X-ray Crystallography : Resolve crystal structure to confirm bond angles and spatial arrangement of substituents (if single crystals are obtainable) .

Advanced Research Questions

Q. What strategies are employed to study the bioactivity and enzyme interactions of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays :

- Use fluorogenic substrates or calorimetry (ITC) to measure binding affinity with target enzymes (e.g., kinases or cytochrome P450 isoforms) .

- Compare IC₅₀ values with non-fluorinated analogs to assess the difluoromethoxy group’s impact on potency .

- Cellular Uptake Studies :

- Employ LC-MS/MS to quantify intracellular concentrations, correlating with lipophilicity (logP) values calculated via HPLC .

- Molecular Dynamics Simulations : Model interactions with enzyme active sites, focusing on hydrogen bonding and hydrophobic effects mediated by the CF₂ group .

Q. How do computational methods aid in predicting the reactivity and binding modes of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) :

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for reactions like cyano group substitution .

- Docking Studies :

- Use AutoDock Vina to simulate binding poses with protein targets (e.g., SARS-CoV-2 main protease), guided by crystallographic data of analogous nitriles .

- QSAR Modeling :

- Corrogate substituent effects (e.g., difluoromethoxy vs. methoxy) on bioactivity using descriptors like Hammett constants (σ) .

Contradictions and Limitations in Current Evidence

- Synthetic Yield Variability : reports 60–70% yields using DMSO, while suggests 75–85% with dichloromethane. This discrepancy may arise from differences in precursor purity or reaction scale .

- Bioactivity Data : Some studies highlight antiviral potential (e.g., SARS-CoV-2 protease inhibition) , while others emphasize kinase targeting . Further target-specific assays are needed to resolve this.

Recommendations for Future Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.